2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide 2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1020997
InChI: InChI=1S/C19H19BrN2O2S/c1-2-13-7-8-17(15(20)11-13)24-12-18(23)21-19(25)22-10-9-14-5-3-4-6-16(14)22/h3-8,11H,2,9-10,12H2,1H3,(H,21,23,25)
SMILES: CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32)Br
Molecular Formula: C19H19BrN2O2S
Molecular Weight: 419.3 g/mol

2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide

CAS No.:

Cat. No.: VC1020997

Molecular Formula: C19H19BrN2O2S

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)acetamide -

Specification

Molecular Formula C19H19BrN2O2S
Molecular Weight 419.3 g/mol
IUPAC Name 2-(2-bromo-4-ethylphenoxy)-N-(2,3-dihydroindole-1-carbothioyl)acetamide
Standard InChI InChI=1S/C19H19BrN2O2S/c1-2-13-7-8-17(15(20)11-13)24-12-18(23)21-19(25)22-10-9-14-5-3-4-6-16(14)22/h3-8,11H,2,9-10,12H2,1H3,(H,21,23,25)
Standard InChI Key UDHLPHNSEHVILM-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32)Br
Canonical SMILES CCC1=CC(=C(C=C1)OCC(=O)NC(=S)N2CCC3=CC=CC=C32)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator